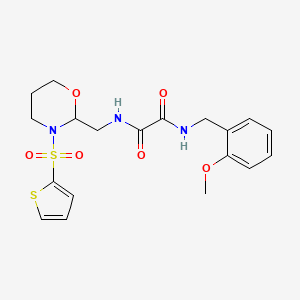

![molecular formula C21H23ClF3N3OS B3000839 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216450-82-6](/img/structure/B3000839.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

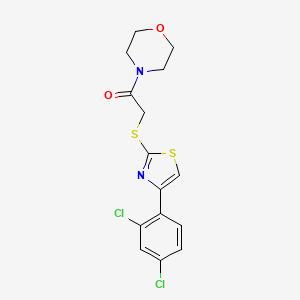

The compound "N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with various biological activities. The benzothiazole and benzamide moieties present in the compound suggest potential pharmacological properties, as these structures are often seen in molecules with medicinal relevance.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in several studies. For instance, compounds with the imidazolylbenzamide structure have been synthesized and shown to possess cardiac electrophysiological activity, indicating that similar synthetic approaches could be applicable to the compound . Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been explored, with a focus on the role of methyl functionality and non-covalent interactions in gelation behavior . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of certain gelators in the N-(thiazol-2-yl)benzamide series has been determined, revealing helical assemblies and hydrogen-bonded networks . Similarly, the crystal structure of other benzamide derivatives has been reported, providing insights into their conformational features . These findings suggest that the molecular structure of "N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride" would likely influence its biological activities.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological functions. The synthesis of N-substituted benzamides involves heterocyclization and other reactions that could be relevant to the compound . Understanding these reactions is important for predicting the reactivity and potential transformations of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For instance, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives has been linked to their molecular interactions and functional groups . The physicochemical characterization of other benzamide derivatives has been conducted, including cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity assessments . These properties are critical for the compound's potential as a pharmacological agent.

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3OS.ClH/c1-3-26(4-2)12-13-27(20-25-17-10-5-6-11-18(17)29-20)19(28)15-8-7-9-16(14-15)21(22,23)24;/h5-11,14H,3-4,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEJCNYOGPUTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)

![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)